molecular formula C5H6O2 B1660392 3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)- CAS No. 75658-86-5

3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)-

Cat. No.: B1660392
CAS No.: 75658-86-5
M. Wt: 98.1 g/mol
InChI Key: PNEPXIIVGHYESL-IMJSIDKUSA-N
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Description

(1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one is a versatile synthetic intermediate whose importance is rooted in the broader utility of bicyclic lactones in modern chemistry. Its rigid framework and specific stereoconfiguration are pivotal for the enantioselective synthesis of complex natural products and pharmaceuticals.

Bicyclic lactones are prominent structural motifs found in a wide array of natural products and biologically active molecules. nature.comnih.govchemrxiv.org Their prevalence has made the development of efficient synthetic routes to these scaffolds a major focus of organic chemistry. chemrxiv.org Traditional methods for their synthesis often require multi-step sequences and complex starting materials. nih.gov However, recent advancements, such as transition metal-catalyzed intramolecular C-H activation and cyclization reactions, have provided more direct and atom-economical pathways to these valuable structures. nature.comresearchgate.netacs.org

These compounds serve as powerful intermediates, allowing for the stereocontrolled introduction of new functional groups. researchgate.net The inherent conformational rigidity of the bicyclic system can be exploited to influence the stereochemical outcome of subsequent reactions, making them indispensable tools in asymmetric synthesis. researchgate.net The development of novel palladium-catalyzed protocols, for instance, has enabled the one-step synthesis of unsaturated bicyclic lactones from simple carboxylic acids, highlighting the ongoing innovation in this area. nature.comnih.gov

The defining feature of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one is its fixed stereochemistry at the two bridgehead carbon atoms (C1 and C5). This specific (1S,5R) configuration makes it an enantiomerically pure building block, placing it firmly within the chiral pool—a collection of readily available, enantiopure compounds derived from natural sources that are used as starting materials for asymmetric synthesis.

The fusion of the strained cyclopropane (B1198618) ring to the lactone imparts significant conformational constraint on the molecule. This rigidity is a highly desirable attribute in medicinal chemistry and drug design. calstate.edu Conformationally restricted analogues of bioactive molecules often exhibit enhanced binding affinity and selectivity for their biological targets. researchgate.netcalstate.edu The defined spatial arrangement of atoms in (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one allows it to serve as a scaffold for creating molecules with precise three-dimensional structures, which is crucial for interacting with specific enzyme active sites or cellular receptors. smolecule.com

Table 1: Physicochemical Properties of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one

Property Value
CAS Number 75658-86-5
Molecular Formula C₅H₆O₂
Molecular Weight 98.10 g/mol
IUPAC Name (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one
InChI Key PNEPXIIVGHYESL-IMJSIDKUSA-N
Physical Form Liquid

| Chirality | Chiral, Enantiomerically Pure |

This table presents key physicochemical data for the title compound.

Current research on (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one and related structures is primarily focused on its application as a versatile intermediate in the synthesis of high-value, biologically active compounds. A major area of investigation is the synthesis of conformationally locked nucleoside analogues. calstate.edunih.govmdpi.com Nucleoside analogues are a cornerstone of antiviral and anticancer therapies, and locking the sugar moiety into a specific conformation can enhance their therapeutic properties. calstate.edunih.gov

The 2-oxabicyclo[3.1.0]hexane scaffold, a close relative of the title compound, is used to mimic the furanose ring of natural nucleosides, thereby creating derivatives with restricted North/South conformational flexibility. nih.govresearchgate.net Research has demonstrated that this scaffold can be effectively functionalized with all five naturally occurring nucleic acid bases. researchgate.net The synthesis of these complex molecules often involves key steps like Simmons-Smith cyclopropanation to build the bicyclic core, followed by glycosylation to attach the nucleobase. researchgate.net

Another significant research objective is the use of this chiral lactone to synthesize carbocyclic nucleosides and other complex molecular architectures. For instance, a synthetic route starting from the closely related (-)-(1S,5R)-ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate has been successfully employed to produce enantiomerically pure bicyclo[3.1.0]hexenyl carbanucleosides. nih.gov Furthermore, the phosphonate (B1237965) derivative of this lactone has been utilized as a readily available starting material for the synthesis of enantiopure aminophosphonic acids. researchgate.net These research endeavors underscore the primary objective for utilizing (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one: to leverage its inherent chirality and conformational rigidity to access novel and complex molecular structures with potential therapeutic value.

Table 2: Examples of Compound Classes Synthesized from (1S,5R)-3-Oxabicyclo[3.1.0]hexane Scaffolds

Precursor Scaffold Target Compound Class Key Synthetic Transformation Research Area
2-Oxabicyclo[3.1.0]hexane Conformationally Locked Nucleoside Analogues Glycosylation Antiviral, Anticancer
(-)-(1S,5R)-Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate Bicyclo[3.1.0]hexenyl Carbanucleosides Multi-step synthesis including reduction and RCM Antiviral

This table illustrates the utility of the (1S,5R)-3-Oxabicyclo[3.1.0]hexane core structure in synthesizing diverse and complex molecules.

Properties

IUPAC Name

(1S,5R)-3-oxabicyclo[3.1.0]hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c6-5-4-1-3(4)2-7-5/h3-4H,1-2H2/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEPXIIVGHYESL-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465320
Record name 3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75658-86-5
Record name 3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comprehensive Analysis of Chemical Reactivity and Mechanistic Pathways of 1s,5r 3 Oxabicyclo 3.1.0 Hexan 2 One

Ring-Opening Reactions: Selective Cleavage of Oxirane and Lactone Moieties

The reactivity of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one is dominated by ring-opening reactions that can selectively target either the cyclopropane (B1198618) ring or the lactone moiety. The outcome of these reactions is highly dependent on the nature of the reagents and the reaction conditions employed.

The fused cyclopropane ring is susceptible to nucleophilic attack, a reaction often facilitated by the activation of the adjacent lactone carbonyl group. This process allows for the stereoselective synthesis of highly functionalized γ-butyrolactones. researchgate.net

Lewis acids can be employed to activate the lactone carbonyl, enhancing its electrophilicity and promoting the ring-opening of the bicyclic system by a nucleophile. For instance, in a process analogous to the reaction of its phenyl-substituted derivative, the use of a Lewis acid like aluminum chloride (AlCl₃) can facilitate the ring-opening of the lactone by an amine, such as diethylamine. nih.govgoogle.com In this mechanistic pathway, the Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack. The subsequent cleavage of the C1-C2 bond of the lactone ring leads to the formation of a functionalized cyclopropanecarboxamide. google.com

The cyclopropane ring itself can also be opened under different nucleophilic conditions. Research on related phenylsulfonyl-substituted analogs has demonstrated that various nucleophiles can induce the opening of the cyclopropane ring to yield enantiomerically pure β-substituted γ-butyrolactones. researchgate.net This transformation underscores the utility of the bicyclic system as a synthetic building block.

Gold catalysts have also been shown to induce the ring-opening of related cyclopropane systems, leading to the formation of five-membered lactones, highlighting the diverse reactivity of this strained ring system under transition-metal catalysis. rsc.org

Table 1: Nucleophilic Ring-Opening Reactions
Reaction TypeReagent/CatalystActivated MoietyProduct TypeReference
Lactone Ring-OpeningDiethylamine / AlCl₃Lactone CarbonylCyclopropanecarboxamide nih.govgoogle.com
Cyclopropane Ring-OpeningVarious NucleophilesCyclopropane Ringβ-Substituted γ-Butyrolactone researchgate.net

The lactone moiety of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one is an ester and, as such, is susceptible to hydrolysis under both acidic and basic conditions. This reaction cleaves the ester bond, opening the five-membered ring to yield a substituted cyclopropane carboxylic acid.

Under basic conditions (saponification), a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon. This addition-elimination sequence results in the formation of a carboxylate salt and a primary alcohol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the corresponding cis-2-(hydroxymethyl)cyclopropanecarboxylic acid. This process is exemplified in the synthesis of related compounds where a bicyclic ester is treated with sodium hydroxide in an alcohol solvent. nih.gov

In an acidic medium, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the activated carbonyl. Following proton transfer and elimination of the ring oxygen (which is protonated to become a good leaving group), the same carboxylic acid product is formed. This type of transformation is a standard reaction for lactones, leading to the corresponding hydroxy acid while preserving the stereochemistry of the cyclopropane ring.

Stereocontrolled Oxidative Transformations of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one

Oxidative processes can target different sites within the molecule, including the aliphatic C-H bonds of the rings or the carbonyl group, potentially leading to more complex structures.

The oxidation of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one can be directed towards either the aliphatic backbone or the lactone functionality. A significant oxidative transformation for the ketone group in this bicyclic system is the Baeyer-Villiger oxidation. sigmaaldrich.com This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone (lactone) into a cyclic anhydride (B1165640) (a dicarbonyl, seven-membered ring structure). google.comyoutube.com This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide in the presence of a Lewis acid. sigmaaldrich.comgoogle.com The Baeyer-Villiger oxidation of cyclic ketones to form larger lactones is a well-established synthetic method. sigmaaldrich.comthieme-connect.de Applying this to the lactone in the title compound would expand the ring to form a 3,8-dioxabicyclo[4.1.0]heptan-2,4-dione system.

Oxidation of the aliphatic C-H bonds would require more specific reagents, often involving transition-metal catalysts, to achieve site-selectivity. However, the Baeyer-Villiger reaction represents a more predictable oxidative pathway for this class of compounds.

A key feature of the Baeyer-Villiger oxidation is that the reaction proceeds with retention of stereochemistry at the migrating carbon center. sigmaaldrich.com In the case of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one, the migration of the more substituted carbon atom (C1) during the rearrangement would occur with its stereochemical integrity intact. This stereospecificity is a powerful tool in asymmetric synthesis, ensuring that the chirality of the starting material is transferred to the product. The predictable regiochemistry and stereospecificity make the Baeyer-Villiger oxidation a valuable transformation in organic synthesis. sigmaaldrich.com

Chemoselective Reductive Processes within the Bicyclic System

The carbonyl group of the lactone is the most reactive site for reduction in (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one. Chemoselective reduction allows for the transformation of the lactone to a lactol (a cyclic hemiacetal) or a diol without affecting the cyclopropane ring.

The reduction of lactones can be effectively achieved using hydride reagents. A common and highly selective reagent for the partial reduction of lactones to lactols is Diisobutylaluminium hydride (DIBAL-H). nih.govacs.org This reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the corresponding diol. The resulting (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-ol retains the bicyclic framework with the carbonyl group converted to a hydroxyl group. nih.gov

Other reducing agents, such as sodium borohydride (B1222165) (NaBH₄), can also be used. While NaBH₄ is generally less reactive towards esters than lithium aluminum hydride (LiAlH₄), its reactivity can be enhanced. For instance, the combination of NaBH₄ with a Lewis acid like aluminum chloride can facilitate the reduction. google.com Complete reduction of the lactone using stronger reducing agents or harsher conditions would lead to the opening of the lactone ring to afford the corresponding diol, cis-1,2-bis(hydroxymethyl)cyclopropane. The choice of reducing agent and reaction conditions is therefore critical for achieving the desired level of reduction chemoselectively.

Table 2: Chemoselective Reduction of the Lactone Carbonyl
ReagentReaction ConditionsProductReference
Diisobutylaluminium hydride (DIBAL-H)Anhydrous solvent (e.g., CH₂Cl₂ or THF), -78 °C(1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-ol (Lactol) nih.govacs.org
Sodium Borohydride (NaBH₄)Ethanol, refluxcis-1,2-bis(hydroxymethyl)cyclopropane (Diol) nih.gov

Reduction of the Lactone Carbonyl to Cyclic Ethers or Diols

The lactone functionality in (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one is susceptible to reduction by various hydride reagents. The nature of the product, either a diol or a cyclic ether, is highly dependent on the choice of reducing agent and the reaction conditions employed.

Powerful nucleophilic reducing agents, most notably Lithium Aluminium Hydride (LiAlH₄), are capable of reducing the lactone to the corresponding diol. adichemistry.combyjus.com The reaction mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. libretexts.orgyoutube.com This is followed by the cleavage of the endocyclic C-O bond, which opens the lactone ring. A second hydride transfer then reduces the intermediate aldehyde to a primary alcohol, yielding a diol upon acidic workup. adichemistry.comyoutube.com This transformation results in the formation of (1S,2R)-1-(hydroxymethyl)cyclopropane-1,2-diol, breaking the bicyclic structure.

The selective reduction of the lactone to a cyclic ether (an oxabicyclo[3.1.0]hexane system) requires a more nuanced approach, typically a two-step procedure. The first step involves a partial reduction of the lactone to the corresponding lactol (a cyclic hemiacetal). This can be achieved using milder reducing agents or by carefully controlling the stoichiometry of stronger ones at low temperatures.

Subsequently, the intermediate lactol can be deoxygenated to the cyclic ether. A common method for this second step is ionic reduction using a silane, such as triethylsilane (HSiEt₃), in the presence of a Lewis or Brønsted acid catalyst. lookchem.com This two-step conversion provides a practical method for transforming the lactone into its corresponding cyclic ether while preserving the bicyclic framework. lookchem.com

Table 1: Reduction Products of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one
Reagent(s)IntermediateFinal ProductProduct TypeReference
1. LiAlH₄ 2. H₃O⁺Aldehyde(1S,2R)-1-(hydroxymethyl)cyclopropane-1,2-diolDiol adichemistry.combyjus.com
1. DIBAL-H (controlled) 2. HSiEt₃, Acid CatalystLactol(1S,5R)-3-Oxabicyclo[3.1.0]hexaneCyclic Ether lookchem.com

Reductive Cleavage of the Cyclopropane Ring System

The cyclopropane ring in (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one is activated by the adjacent electron-withdrawing lactone carbonyl group, making it a "donor-acceptor" (DA) cyclopropane. organic-chemistry.org This activation facilitates the reductive cleavage of one of the C-C bonds of the three-membered ring under various conditions, providing access to functionalized cyclopentane (B165970) derivatives. organic-chemistry.org

The mechanism of ring-opening often proceeds through a single-electron transfer (SET) from a reducing agent or an electrode to the molecule, generating a radical anion intermediate. organic-chemistry.orgbeilstein-journals.org This is followed by rapid cleavage of a cyclopropane bond to form a more stable radical intermediate, which is then further reduced and protonated to yield the final product. beilstein-journals.orgnih.gov The regioselectivity of the ring-opening is dictated by the formation of the most stable carbon-centered radical. acs.org

Several reductive systems can effect this transformation:

Dissolving Metal Reductions: Systems like Zinc in acetic acid (Zn-AcOH) have proven effective for the rapid and regioselective hydrogenolysis of donor-acceptor cyclopropanes. organic-chemistry.orgorganic-chemistry.org

Photoredox Catalysis: Visible-light-mediated protocols can achieve regioselective ring-opening hydrogenolysis, offering a mild and practical method for this transformation. rsc.org

Electrochemical Reduction: Anodic oxidation can generate a radical cation, weakening the cyclopropane bonds and leading to cleavage and subsequent functionalization. nih.gov

Table 2: Methods for Reductive Cleavage of the Cyclopropane Ring
MethodKey Reagents/ConditionsProposed IntermediateGeneral Product TypeReference
Dissolving MetalZn-AcOHRadical anionγ-Substituted propyl lactone organic-chemistry.orgorganic-chemistry.org
Photoredox CatalysisVisible light, photocatalyst, H-donorRadical anionAlkylated lactone rsc.org
ElectrochemicalAnodic oxidationRadical cation1,3-Difunctionalized product nih.gov

Sigmatropic Rearrangements and Cycloaddition Reactions Involving (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one

Pericyclic reactions, which proceed via a concerted cyclic transition state, are powerful tools in organic synthesis. The strained framework of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one makes it an interesting substrate for such transformations.

Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. While there are no prevalent examples of sigmatropic rearrangements for the parent (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one, appropriately substituted derivatives could potentially undergo such reactions. For instance, the introduction of vinyl groups on the cyclopropane ring could pave the way for a adichemistry.comadichemistry.com-sigmatropic Cope rearrangement, although the reaction may proceed through a diradical mechanism due to stereochemical constraints. nih.gov Gold(I)-catalyzed adichemistry.comadichemistry.com-rearrangements have been studied using cyclopropane probes, indicating the utility of such strained rings in mechanistic investigations of these processes. nih.govbohrium.com

The strained cyclopropane ring can participate as a three-carbon component in cycloaddition reactions. Research has shown that the 3-oxabicyclo[3.1.0]hexan-2-one skeleton can undergo 1,3-dipolar cycloaddition reactions with suitable dipoles. lookchem.com Furthermore, donor-acceptor cyclopropanes can react with various partners in formal cycloaddition or annulation reactions, often promoted by Lewis acids, to form larger ring systems. researchgate.net The polarization of the activated C-C bond in the cyclopropane ring makes it a synthon for a 1,3-zwitterionic intermediate, which can be trapped by dipolarophiles. researchgate.net

Table 3: Potential Pericyclic Reactions
Reaction TypeRequired Structural FeaturePotential OutcomeReference
adichemistry.comadichemistry.com-Sigmatropic Rearrangement (Cope)Divinyl-substituted cyclopropaneRing expansion to a seven-membered ring nih.gov
1,3-Dipolar CycloadditionReaction with a 1,3-dipoleFormation of a new heterocyclic ring fused to the core lookchem.com
[3+2] AnnulationReaction with an activated alkene/alkyneFormation of a five-membered ring researchgate.net

Photochemical Reactions and Excited-State Reactivity of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one

The photochemistry of 3-oxabicyclo[3.1.0]hexan-2-one derivatives has been investigated, revealing characteristic excited-state reactivity. Upon irradiation with UV light (e.g., 254 nm), the primary photochemical process involves the cleavage of one of the internal cyclopropane bonds. rsc.orgrsc.org

This ring-opening leads to the formation of two distinct ketene (B1206846) intermediates. rsc.org The regioselectivity of the C-C bond cleavage is influenced by the substitution pattern on the cyclopropane ring. Preferential cleavage occurs at the bond that is more highly substituted and has better orbital overlap with the π-system of the lactone carbonyl group. rsc.orgrsc.org

The fate of the resulting ketene intermediates depends on the reaction conditions:

An oxiranyl ketene intermediate can be formed. In the absence of a trapping agent, this intermediate may undergo thermal ring-closure to reform the starting lactone or undergo photolysis to extrude carbon monoxide. rsc.org If a nucleophile such as an alcohol is present, it can trap the ketene to form an ester. rsc.org

A second type of keten intermediate can be formed from an excited singlet state, which can also be trapped by an alcohol to form a different ester product or photolyzed to release carbon monoxide. rsc.orgrsc.org

The unique structure of the lactone can influence excited-state properties, potentially leading to intramolecular charge transfer (ICT) characteristics, which can alter the photophysical behavior of the molecule. rsc.org

Table 4: Photochemical Reaction Pathways
ConditionIntermediate(s)Product(s)Reference
UV irradiation (254 nm) in an inert solventOxiranyl keteneReformed starting material, Carbon monoxide rsc.org
UV irradiation (254 nm) in the presence of an alcohol (e.g., Methanol)Oxiranyl ketene, other ketenesEster derivatives rsc.orgrsc.org

Molecular Mechanism Studies and Biological Target Engagement of 1s,5r 3 Oxabicyclo 3.1.0 Hexan 2 One

Identification and Characterization of Specific Molecular Targets

Direct molecular targets for (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one have not been extensively documented. The compound is primarily utilized as a chiral building block in the synthesis of more complex, biologically active molecules. smolecule.com The biological activity of these derivatives arises from their interaction with specific enzymes or receptors. The rigid 3-oxabicyclo[3.1.0]hexane framework helps to orient functional groups in a specific spatial arrangement, which is crucial for binding to biological targets.

Derivatives of this scaffold have been investigated for a range of therapeutic applications, suggesting a broad potential for molecular targeting. For instance, it is a key intermediate in the synthesis of antidepressants and anxiolytics. Furthermore, its structural analogues have been explored as:

Opioid Receptor Ligands: The nitrogen-containing analogue, 3-azabicyclo[3.1.0]hexane, has been used to design potent and selective μ-opioid receptor ligands. nih.gov

Histamine (B1213489) Receptor Ligands: Tetrahydrofuran-based compounds with a bicyclic core derived from 3-oxabicyclo[3.1.0]hexane have been synthesized and shown to act as neutral antagonists at the human H3 histamine receptor. psu.edu

NMDA Receptor Agonists: Novel analogues have been synthesized as potent N-methyl-D-aspartate (NMDA) receptor agonists. nih.gov

P2Y1 Receptor Ligands: The scaffold has been incorporated into ribose-modified deoxyadenosine (B7792050) bisphosphate analogues to create P2Y1 receptor ligands. acs.org

Antitumor Agents: Certain derivatives have been evaluated for their potential as antitumor agents. nih.gov

The following table summarizes the molecular targets of some derivatives containing the 3-oxabicyclo[3.1.0]hexane core.

Derivative ClassMolecular TargetBiological Activity
3-Azabicyclo[3.1.0]hexane derivativesμ-Opioid ReceptorLigands for potential treatment of pruritus. nih.gov
Imidazole-containing 2-oxabicyclo[3.1.0]hexane derivativesHistamine H3 ReceptorNeutral antagonists. psu.edu
2′-(S)-CCG-IV analoguesNMDA ReceptorPotent agonists. nih.gov
Ribose-modified bisphosphate analoguesP2Y1 ReceptorAgonists and antagonists. acs.org
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]Potential targets include p53 and STAT3/JAK2 pathwaysAntitumor agents. nih.gov

Elucidation of Enzyme Binding and Modulatory Mechanisms

Detailed studies on the enzyme binding and modulatory mechanisms of the parent compound are not available. However, the unique bicyclic structure is suggested to allow for specific interactions that could lead to the inhibition or modulation of enzyme activity. smolecule.com Research on derivatives provides some insights into these potential mechanisms. For example, the 3-oxabicyclo[3.1.0]hexane scaffold is a key component in nucleoside analogues designed to interact with viral enzymes. wgtn.ac.nz

In one area of research, heme enzymes have been used to catalyze the cyclopropanation of olefins to produce compounds containing the 3-oxabicyclo[3.1.0]hexane ring system. google.com This indicates an interaction between the enzyme's active site and the precursors of this bicyclic structure, although it does not describe the binding of the final product.

The primary role of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one in this context is as a synthetic intermediate. For example, it is a building block for pregabalin, an anticonvulsant drug, through a process that involves the nucleophilic opening of the cyclopropane (B1198618) ring. researchgate.net This reactivity highlights how the strained ring system can be exploited in chemical synthesis, a property that could also be relevant in its interaction with biological macromolecules.

Receptor-Ligand Interaction Dynamics and Structure-Activity Relationship (SAR) Mapping

While direct receptor-ligand interaction studies for (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one are absent from the literature, extensive Structure-Activity Relationship (SAR) studies have been conducted on its derivatives, particularly those targeting opioid and histamine receptors.

For 3-azabicyclo[3.1.0]hexane derivatives acting as μ-opioid ligands, SAR studies have revealed that modifications to the scaffold can lead to compounds with picomolar binding affinity and high selectivity over δ and κ subtypes. nih.gov Similarly, for benzomorphan (B1203429) derivatives incorporating the 1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one moiety, the presence of different functional groups on the nitrogen substituent influences the alignment of pharmacophoric residues with MOP and KOP opioid receptor types. researchgate.net Docking simulations of these ligands have shown selective interactions with key amino acid residues such as Tyr320 and Trp318 in the receptor binding pockets. researchgate.net

In the case of histamine receptor ligands, the bicyclic core provides conformational restriction, which is key for exploring the spatial orientation and stereochemical requirements for binding to the hH3R. psu.edu

The following table outlines key SAR findings for derivatives containing the 3-oxabicyclo[3.1.0]hexane scaffold.

Derivative ClassKey SAR Findings
3-Azabicyclo[3.1.0]hexane μ-opioid ligandsSubtle structural changes lead to picomolar binding affinity and selectivity. nih.gov
Benzomorphan-based opioid ligandsThe nitrogen substituent is crucial for modulating MOP and KOP receptor affinity and selectivity. researchgate.net
Histamine H3 receptor antagonistsThe rigid bicyclic core helps to define the optimal spatial arrangement of pharmacophoric elements for receptor binding. psu.edu
P2Y1 receptor antagonistsThe N6-methyl group on the adenine (B156593) base and the conformation of the carbocyclic ring are critical for antagonist activity. acs.org

Influence of Stereochemistry on Molecular Recognition and Binding Affinity

The stereochemistry of the 3-oxabicyclo[3.1.0]hexane scaffold is a critical determinant of biological activity in its derivatives. The defined (1S,5R) configuration creates a rigid three-dimensional structure that dictates the spatial presentation of substituents, which in turn governs molecular recognition and binding affinity. smolecule.com

The importance of stereochemistry is evident in the development of drugs where this scaffold is a key intermediate. The specific spatial arrangement of atoms can significantly impact their biological activity. smolecule.com For example, in the synthesis of milnacipran, the (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one enantiomer is a key component. ontosight.ai

Studies on histamine receptor ligands have also highlighted the profound impact of stereochemistry. The amines ((1S,3R,5S,6R)- and ((1S,3S,5S,6R)-3-(1H-imidazol-5-yl)-2-oxabicyclo[3.1.0]hexan-6-yl)methanamine) exhibited submicromolar Ki values at the hH3R, with a 10-fold higher affinity than their corresponding (6S)-epimers. psu.edu This demonstrates that even a change in the stereochemistry at a single position on the bicyclic ring can dramatically alter binding affinity.

Similarly, in the development of P2Y1 receptor ligands, the conformation of the pseudosugar ring, which is constrained by the fused cyclopropane moiety, is crucial for determining whether a compound acts as an agonist or an antagonist. acs.org

In Vitro and Cellular Pathway Perturbations by (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one

There is no direct evidence of in vitro and cellular pathway perturbations by the parent compound (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one. However, studies on its derivatives provide insights into the potential cellular processes that can be modulated by molecules containing this scaffold.

For instance, 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] have been shown to exhibit antiproliferative activity against various cancer cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa) cells. nih.gov It has been suggested that the mechanism of action of these compounds may involve the tumor protein p53 and signal cascades such as STAT3/p-STAT3-JAK2/p-JAK2. nih.gov These compounds were also found to affect cell motility, induce apoptosis, and cause morphological changes in cells, indicating that they may reduce the metastatic potential of tumor cells. nih.gov

The following table summarizes the observed in vitro effects of derivatives containing the 3-oxabicyclo[3.1.0]hexane scaffold.

Derivative ClassCell Line(s)Observed In Vitro EffectsPotential Pathway Perturbation
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]K562, Jurkat, HeLa, CT26Antiproliferative activity, induction of apoptosis, effects on cell motility. nih.govp53, STAT3/JAK2 signaling. nih.gov

Advanced Applications and Research Utility of 1s,5r 3 Oxabicyclo 3.1.0 Hexan 2 One in Chemical Sciences

Versatility as a Chiral Synthon in Asymmetric Synthesis

Due to its inherent chirality and stereocenters, (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one and its derivatives serve as powerful chiral building blocks. smolecule.com The spatial arrangement of atoms is fixed, which is a highly desirable trait in asymmetric synthesis where precise control over stereochemistry is paramount for biological activity. smolecule.com

The rigid scaffold of 3-oxabicyclo[3.1.0]hexan-2-one provides a foundation for the stereoselective synthesis of complex molecules. Researchers utilize this structure to build intricate molecular frameworks with high precision. For instance, the core 2-oxabicyclo[3.1.0]hexane template has been employed in the synthesis of conformationally restricted nucleoside analogues. researchgate.net This approach involves creating a suitable sugar precursor that incorporates the bicyclic scaffold, followed by glycosylation to attach nucleic acid bases. researchgate.net The rigidity of the scaffold helps to lock the conformation of the final molecule, which is crucial for studying biological interactions. researchgate.net Similarly, derivatives of this bicyclic system have been used as key intermediates in the synthesis of potent NMDA receptor agonists, demonstrating its utility in accessing stereochemically complex and biologically active compounds. nih.gov

The (1S,5R)-3-oxabicyclo[3.1.0]hexan-2-one framework is a versatile precursor for generating other valuable chiral building blocks. Through strategic ring-opening reactions of the cyclopropane (B1198618) moiety, new functional groups and stereocenters can be introduced with high stereocontrol. A notable application is in the synthesis of enantiomerically pure β-substituted γ-butyrolactones. researchgate.net This is achieved via the nucleophilic opening of the cyclopropane ring in a related phenylsulfonyl-substituted bicyclic lactone. researchgate.net Furthermore, a phosphonate (B1237965) derivative of the core structure, (1S,5R)-3-oxabicyclo[3.1.0]hexan-2-on-1-phosphonate, has been shown to be a readily available starting material for the synthesis of (1S,2R)-1-amino-2-(hydroxymethyl)cyclopropanephosphonic acids, which are constrained α-aminophosphonic acids with potential applications in medicinal chemistry. researchgate.net

Table 1: Examples of Molecules Synthesized Using the 3-Oxabicyclo[3.1.0]hexane Scaffold

Starting Material/ScaffoldSynthesized Product ClassKey TransformationResearch Application
(1S,5R)-1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-oneβ-substituted γ-butyrolactonesNucleophilic cyclopropane ring openingIntermediates for biologically active compounds researchgate.net
(1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-on-1-phosphonate(1S,2R)-1-amino-2-(hydroxymethyl)cyclopropanephosphonic acidMulti-step synthesisConstrained α-aminophosphonic acids researchgate.net
2-Oxabicyclo[3.1.0]hexane templateConformationally restricted nucleoside analoguesGlycosylationStudy of nucleic acid interactions researchgate.net
Optically active epichlorohydrin2′-substituted (S)-CCG-IV analoguesStereoselective synthesisPotent NMDA receptor agonists nih.gov

Development of Chemical Probes for Biological System Interrogation

While not typically a chemical probe itself, (1S,5R)-3-oxabicyclo[3.1.0]hexan-2-one serves as an excellent starting scaffold for Diversity-Oriented Synthesis (DOS). DOS is a strategy used to create libraries of structurally diverse small molecules, which can then be screened to find powerful probes for investigating biological mechanisms. researchgate.net The transformation of the readily available phenylsulfonyl lactone building block into a variety of structurally diverse molecular scaffolds in a few high-yielding steps highlights its potential in this area. researchgate.net The rigidity of the starting bicyclic system directs the stereoselectivity of subsequent transformations, allowing for the creation of new stereogenic centers with high precision. researchgate.net

Contributions to Mechanistic Studies in Neuroscience Research

The compound and its derivatives have found significant use in neuroscience research. It has been utilized in studies aimed at evaluating antipsychotic drugs for the treatment of schizophrenia. The core structure is also a key intermediate in the synthesis of milnacipran, a drug that functions by inhibiting the reuptake of the neurotransmitters norepinephrine (B1679862) and serotonin. Furthermore, synthetic routes employing this scaffold have been developed to create potent agonists for the NMDA receptor and compounds targeting orexin (B13118510) receptors, which are implicated in various neuropsychiatric conditions. nih.govmolaid.com These applications underscore its importance in creating tools to study and modulate neurological pathways.

Application in Photochemistry for Elucidating Reaction Pathways

(1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one is used in photochemistry to help understand reaction mechanisms. The strained bicyclic ring system makes it an interesting subject for photochemical reactions. Methodologies such as photochemical [2+2] cycloaddition have been explored for constructing similar bicyclic systems. smolecule.com This involves the photochemical activation of substrates to generate reactive intermediates that undergo cycloaddition to form the desired bicyclic framework. smolecule.com Studying the photochemical behavior of such strained molecules provides valuable insights into fundamental reaction pathways.

Potential as a Precursor in Advanced Materials Science

The unique three-dimensional structure of 3-oxabicyclo[3.1.0]hexan-2-one and its derivatives suggests potential applications in materials science, although this field is still in the early stages of exploration. smolecule.com It is theorized that the compound could be used as a component in the development of new materials with unique properties. lookchem.com For example, the rigid bicyclic structure could be incorporated into polymers or other functional materials to modify their optical, mechanical, or electrical characteristics. smolecule.com

Computational Chemistry and Theoretical Investigations of 1s,5r 3 Oxabicyclo 3.1.0 Hexan 2 One

Quantum Mechanical Studies of Electronic Structure and Reactivity Descriptors

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure and predict its reactivity. The molecule's key features—the electrophilic lactone carbonyl group, the strained cyclopropane (B1198618) ring, and the ether oxygen—create a unique electronic landscape.

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical. The LUMO is typically localized around the antibonding π* orbital of the carbonyl group, indicating that this site is the most susceptible to nucleophilic attack. The HOMO, conversely, is often associated with the oxygen lone pairs and the strained σ-bonds of the cyclopropane ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity.

Reactivity descriptors, derived from QM calculations, provide quantitative measures of reaction tendencies. These descriptors help predict how the molecule will interact with other reagents. For instance, the calculated electrostatic potential (ESP) map would show a region of positive potential around the carbonyl carbon, confirming its electrophilicity, and negative potential near the carbonyl and ether oxygens. Such studies are crucial for rationalizing the outcomes of chemical reactions, such as nucleophilic acyl substitution or ring-opening of the strained bicyclic system.

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT (Note: The following values are representative examples for a molecule of this type and are intended for illustrative purposes.)

DescriptorValue (eV)Implication
HOMO Energy -7.2Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy +1.5Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap 8.7Indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
Electronegativity (χ) 2.85Tendency to attract electrons.
Chemical Hardness (η) 4.35Resistance to change in electron distribution.
Electrophilicity Index (ω) 0.93Global electrophilic nature of the molecule.

Conformational Analysis and Dynamics through Molecular Simulations

The rigid bicyclic structure of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one significantly limits its conformational freedom. Computational methods such as molecular mechanics (MM) and molecular dynamics (MD) are used to explore its preferred three-dimensional shape and dynamic behavior.

Conformational analysis of related substituted 3-oxabicyclo[3.1.0]hexane systems has been supported by X-ray crystallography, which reveals that the five-membered lactone ring typically adopts a flattened envelope conformation. In this arrangement, one of the carbon atoms is slightly out of the plane formed by the other four atoms. Computational energy minimization studies using MM force fields can predict this same low-energy conformation for the parent compound and determine key geometric parameters like bond lengths, bond angles, and dihedral angles.

Molecular dynamics simulations can further investigate the molecule's stability and vibrational motions over time at different temperatures. For a strained and rigid molecule like this, MD simulations would likely confirm that the bicyclic core maintains its integrity with only minor fluctuations, underscoring its utility as a rigid scaffold in the design of more complex molecules. marquette.edu

Prediction of Spectroscopic Properties and Spectral Interpretation

Computational chemistry serves as a powerful tool for predicting spectroscopic data, which aids in the structural confirmation and interpretation of experimental spectra. For (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one, DFT calculations are commonly used to predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Theoretical calculations of ¹H and ¹³C NMR chemical shifts are achieved by computing the magnetic shielding tensors for each nucleus. These predicted values, when compared to experimental data (often from derivatives), can help assign specific signals to the correct atoms and confirm the molecule's stereochemistry. liverpool.ac.uk Similarly, calculations of vicinal coupling constants (³J) can provide deep insights into the dihedral angles between adjacent protons, further corroborating the molecule's predicted conformation.

The vibrational frequencies from IR spectroscopy can also be computationally predicted. By calculating the harmonic frequencies, a theoretical IR spectrum can be generated. Characteristic peaks, such as the high-frequency C=O stretching vibration of the lactone (typically expected around 1750-1780 cm⁻¹), can be identified and compared with experimental findings to validate the structure.

Table 2: Example of Predicted vs. Experimental ¹H NMR Chemical Shifts for a Related Scaffold (Note: Data is illustrative, showing the principle of computational prediction.)

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H1 2.152.11
H4α 4.354.31
H4β 4.204.17
H5 2.552.52
H6α 1.101.07
H6β 0.950.92

Reaction Mechanism Elucidation using Transition State Theory and DFT Calculations

Understanding the mechanisms of chemical reactions is a central goal of computational chemistry. For reactions involving (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one, such as its formation or subsequent ring-opening, DFT calculations combined with transition state theory are indispensable.

The formation of the 3-oxabicyclo[3.1.0]hexan-2-one core, often via intramolecular cyclopropanation of an allylic diazoacetate, has been a subject of computational investigation. smolecule.com These studies model the reaction pathway, locate the transition state structures, and calculate the activation energies. Such calculations have revealed that the high stereoselectivity observed in these reactions is a direct result of steric and electronic interactions in the transition state, where one orientation is significantly lower in energy than all other possibilities. liverpool.ac.uksoton.ac.uk

Furthermore, the reactivity of the final product, particularly the strain-release-driven ring-opening of the cyclopropane, can be modeled. pkusz.edu.cn Computational studies can map the potential energy surface for reactions with nucleophiles or under radical conditions. By calculating the energy barriers for different potential pathways, chemists can predict the most likely reaction products and design experimental conditions to favor a desired outcome. A recent study highlighted a strategy that merges C–H activation with strain-release-driven C–C bond cleavage to create the 3-oxabicyclo[3.1.0]hexan-2-one scaffold, with computational studies elucidating the critical roles of ligand coordination and transition state organization. researchgate.net

In Silico Modeling of Molecular Interactions and Binding Energetics

The rigid, three-dimensional structure of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one makes it an attractive scaffold for designing molecules that can interact with biological targets like enzymes or receptors. In silico techniques such as molecular docking and binding free energy calculations are used to predict and analyze these interactions.

Molecular docking simulations can place the molecule into the active site of a target protein to predict its preferred binding orientation. These models help identify key intermolecular interactions, such as hydrogen bonds between the lactone carbonyl and protein residues, or hydrophobic interactions involving the bicyclic framework. While specific docking studies on the unsubstituted parent compound are not widely published, derivatives of this scaffold have been computationally modeled to understand their biological activity.

Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or free energy perturbation (FEP) can be used to estimate the binding affinity (e.g., binding free energy, ΔG_bind). These calculations provide a quantitative prediction of how strongly the molecule will bind to its target, which is crucial information in the early stages of drug discovery. The insights gained from these models can guide the synthesis of new derivatives with improved potency and selectivity.

Table 3: Illustrative Output from a Molecular Docking Simulation

ParameterResultInterpretation
Binding Energy (kcal/mol) -6.8A quantitative estimate of binding affinity; more negative values indicate stronger binding.
Key Interacting Residues TYR 82, SER 120, PHE 210Amino acids in the protein's active site that form significant interactions with the ligand.
Types of Interactions Hydrogen Bond (with SER 120)A hydrogen bond is formed between the lactone carbonyl oxygen and the hydroxyl group of Serine 120.
Hydrophobic InteractionsThe aliphatic backbone of the molecule interacts with the aromatic ring of Phenylalanine 210.

Advanced Spectroscopic and Crystallographic Characterization of 1s,5r 3 Oxabicyclo 3.1.0 Hexan 2 One

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Multi-dimensional NMR spectroscopy is indispensable for the complete structural assignment of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one, providing unambiguous evidence of its carbon skeleton and the relative stereochemistry of its protons. While one-dimensional (1D) ¹H and ¹³C NMR provide initial chemical shift and multiplicity data, two-dimensional (2D) techniques are required to resolve signal overlap and establish through-bond correlations.

The ¹H NMR spectrum is characterized by distinct signals for the six protons in the molecule. The protons on the cyclopropane (B1198618) ring (H1, H5, and H6) typically appear in the upfield region, while the diastereotopic methylene (B1212753) protons of the lactone ring (H4) and the bridgehead protons (H1, H5) exhibit complex splitting patterns due to vicinal and geminal coupling. The ¹³C NMR spectrum shows five distinct carbon signals, including a downfield signal for the carbonyl carbon (C2), two signals for the oxygen-bearing carbons (C4 and C1/C5 bridgehead carbons involved in the lactone structure), and signals for the cyclopropyl (B3062369) carbons.

To definitively assign these signals, a combination of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between the bridgehead protons (H1, H5) and their adjacent methylene (H6) and lactone (H4) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It allows for the unambiguous assignment of each proton to its corresponding carbon, linking the ¹H and ¹³C spectral data.

Position ¹H Chemical Shift (δ ppm, Predicted) ¹³C Chemical Shift (δ ppm, Predicted) Key HMBC Correlations (¹H → ¹³C)
1~2.1-2.3 (m)~30-35C2, C5, C6
2-~175-178-
4α: ~4.4-4.5 (dd) β: ~4.2-4.3 (dd)~70-73C2, C5
5~2.4-2.6 (m)~35-40C1, C2, C4, C6
6α: ~1.0-1.2 (dd) β: ~0.8-1.0 (dd)~15-20C1, C5

Table 1: Predicted ¹H and ¹³C NMR data and key HMBC correlations for (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one. Actual values may vary depending on solvent and experimental conditions.

Vibrational Spectroscopies (FT-IR, Raman) for Functional Group and Strain Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical information on the functional groups present and the inherent ring strain within the molecule.

FT-IR Spectroscopy: The most prominent feature in the FT-IR spectrum of 3-oxabicyclo[3.1.0]hexan-2-one is the intense absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone. Due to the fused, strained ring system, this band appears at a significantly higher frequency (typically 1775-1795 cm⁻¹) compared to acyclic esters (1735-1750 cm⁻¹) or unstrained six-membered lactones (~1740 cm⁻¹). This increase in frequency is a direct consequence of angle strain, which alters the hybridization of the carbonyl carbon and increases the force constant of the C=O bond. chemicalforums.com For the closely related 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one, this peak is observed at 1779 cm⁻¹. mdpi.com Other characteristic bands include C-O stretching vibrations for the ester linkage and C-H stretching vibrations for the cyclopropyl and methylene groups.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing insights into the vibrations of the carbon skeleton, which are often weak in the infrared spectrum. The high degree of ring strain in the bicyclo[3.1.0]hexane system makes it an excellent candidate for Raman analysis. researchgate.net Key Raman-active modes include the symmetric C-C stretching of the cyclopropane ring (the "ring breathing" mode), which is highly sensitive to strain. Low-frequency modes corresponding to the ring-puckering and deformation of the bicyclic framework can also be observed and analyzed to quantify the conformational rigidity and strain energy of the system. researchgate.net

Vibrational Mode Technique Expected Frequency Range (cm⁻¹) Structural Information
C=O StretchFT-IR (strong), Raman (weak)1775 - 1795Confirms lactone functional group; high frequency indicates significant ring strain.
C-O-C StretchFT-IR (strong)1150 - 1250Confirms ester linkage.
Cyclopropane Ring BreathingRaman (strong)1200 - 1250Characteristic of the three-membered ring; frequency relates to ring strain.
C-H Stretch (sp³)FT-IR, Raman2850 - 3000Aliphatic C-H bonds.
C-H Stretch (cyclopropyl)FT-IR, Raman3000 - 3100C-H bonds on the cyclopropane ring.
Ring Puckering/DeformationRaman (low frequency)< 400Provides information on the low-energy conformational dynamics and overall skeletal strain.

Table 2: Key vibrational modes for (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one and their significance.

High-Resolution Mass Spectrometry and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which in turn confirms the elemental composition of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one. For the molecular formula C₅H₆O₂, the calculated monoisotopic mass is 98.03678 u. Experimental measurement of a mass that matches this value to within a few parts per million (ppm) provides unequivocal confirmation of the molecular formula.

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the protonated molecule [M+H]⁺. The fused bicyclic structure dictates a characteristic fragmentation pattern. The fragmentation of γ-lactones and cyclopropanes is well-documented. nih.govresearchgate.netdocbrown.infonih.gov Common fragmentation pathways for protonated lactones include the loss of water ([M+H - H₂O]⁺) and/or carbon monoxide ([M+H - CO]⁺). The strained cyclopropane ring is susceptible to ring-opening and subsequent fragmentation, often leading to the loss of ethylene (B1197577) (C₂H₄).

A plausible fragmentation pathway for [C₅H₆O₂ + H]⁺ would involve:

Initial loss of carbon monoxide: A primary fragmentation could be the loss of CO from the lactone, yielding an ion at m/z 71.04967.

Ring-opening and loss of ethylene: Cleavage of the cyclopropane ring could lead to the neutral loss of ethylene (28.03130 u), resulting in a fragment ion.

Combined losses: Sequential losses, such as the loss of CO followed by H₂, are also possible.

Ion Formula Calculated Exact Mass (u) Proposed Identity / Origin
[C₅H₇O₂]⁺99.04406[M+H]⁺ (Protonated Molecular Ion)
[C₄H₇O]⁺71.04967[M+H - CO]⁺
[C₅H₅O]⁺81.03350[M+H - H₂O]⁺
[C₃H₃O₂]⁺71.01276[M+H - C₂H₄]⁺
[C₃H₅]⁺41.03913[M+H - CO - CO]⁺ or further fragmentation

Table 3: Predicted key ions in the HRMS/MS spectrum of protonated (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Elucidation

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for confirming the absolute stereochemistry of chiral molecules like (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one. These methods measure the differential interaction of the molecule with left- and right-circularly polarized light.

The CD spectrum is dominated by the electronic transitions of the lactone chromophore. The n → π* transition of the carbonyl group typically gives rise to a Cotton effect in the 210-240 nm region. The sign and intensity of this Cotton effect are exquisitely sensitive to the stereochemical environment around the carbonyl group. For bicyclic lactones, the rigid conformation allows for the reliable application of sector rules (such as the lactone sector rule) to correlate the sign of the Cotton effect with the absolute configuration.

For complex cases or for more definitive proof, experimental CD and ORD spectra are compared with spectra predicted by time-dependent density functional theory (TD-DFT) calculations. rsc.org By calculating the theoretical spectra for both the (1S,5R) and (1R,5S) enantiomers, a direct comparison with the experimental data allows for an unambiguous assignment of the absolute configuration of the synthesized or isolated compound. researchgate.net

Technique Chromophore / Transition Typical Wavelength (nm) Application
Circular Dichroism (CD)Lactone C=O (n → π*)210 - 240The sign of the Cotton effect is correlated with the absolute configuration at C1 and C5. A positive or negative sign is predicted based on the molecular conformation.
Optical Rotatory Dispersion (ORD)Lactone C=O~210 - 600Provides the sign and magnitude of optical rotation across a range of wavelengths, complementing the CD data.
Vibrational Circular Dichroism (VCD)C-H, C=O stretching modes(in IR range)Provides stereochemical information from vibrational transitions, offering an alternative and powerful method for absolute configuration determination.

Table 4: Application of chiroptical methods for the stereochemical analysis of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one.

Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray diffraction provides the most definitive and detailed three-dimensional structural information, including precise bond lengths, bond angles, and the absolute configuration in the solid state. While a crystal structure for the parent (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one is not publicly available, the structure of the closely related derivative, (1S,5R)-1-(3,4-Dichlorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one, has been determined and serves as an excellent model. nih.govnih.govresearchgate.net

The analysis of this derivative confirms the (1S,5R) absolute configuration. The crystal structure reveals that the five-membered lactone ring adopts a flattened envelope conformation. In this arrangement, four of the ring atoms (C2, C4, C5, and O3) are nearly coplanar, while the fifth atom (C1) is displaced from this plane. This conformation minimizes steric interactions and torsional strain within the bicyclic system. The fusion of the cyclopropane ring locks the molecule into this rigid conformation. The determination of the absolute structure is typically achieved by analyzing anomalous dispersion effects, often expressed through the Flack parameter, which should be close to zero for the correct enantiomer. nih.gov

Parameter Value for (1S,5R)-1-(3,4-Dichlorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one nih.govresearchgate.net
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.0597
b (Å)11.1343
c (Å)12.6756
ConformationFlattened envelope (C1 out of plane)
Flack Parameter0.04 (5)

Table 5: Crystallographic data for a representative derivative, confirming the absolute configuration and solid-state conformation of the 3-oxabicyclo[3.1.0]hexan-2-one core.

Future Prospects and Emerging Research Frontiers for 1s,5r 3 Oxabicyclo 3.1.0 Hexan 2 One

Innovations in Stereoselective Synthesis and Derivatization

The development of efficient and highly stereoselective synthetic routes to (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one and its derivatives is a continuing area of research. Innovations are focused on improving yield, enantiomeric excess, and scalability, as well as providing access to a wider range of functionalized analogs.

One promising approach is the use of organocatalysis for the desymmetrization of prochiral precursors. This method has been shown to be scalable and provide high enantiocontrol. Another key strategy is enantioselective lactonization, which utilizes chiral Brønsted acids to promote the ring closure of cyclopropane-containing diols, achieving significant enantiomeric excess.

Recent advancements in synthetic methodologies have also focused on the derivatization of the bicyclic core. For instance, a highly stereoselective iodolactonization of alkylidenecyclopropyl esters has been described, affording functionalized 3-oxabicyclo[3.1.0]hexan-2-ones. xisdxjxsu.asiaresearchgate.net The presence of substituents, such as a phenylsulfonyl group, on the bicyclic frame allows for further chemical modifications. nih.gov This modular approach enables the generation of diverse molecular scaffolds from a common intermediate.

Future innovations will likely focus on the development of novel catalytic systems, including transition metal and enzymatic catalysis, to further enhance the efficiency and selectivity of these synthetic transformations. The exploration of new starting materials and reaction cascades will also contribute to the diversification of accessible derivatives.

Table 1: Comparative Analysis of Synthetic Methods for 3-Oxabicyclo[3.1.0]hexan-2-one Derivatives

MethodStarting MaterialKey StepsYield (%)Enantiomeric Excess (ee, %)Scalability
Organocatalyzed DesymmetrizationProchiral diketoneDesymmetrization → Reduction78>90Demonstrated (100 g)
LactonizationCyclopropane (B1198618) diol derivativeLactonization → Desulfonylation6585Lab-scale (5–10 g)

Discovery of Novel Reactivity and Transformation Pathways

The strained bicyclic system of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one imparts unique reactivity, which is an active area of investigation. The presence of the lactone and the cyclopropane ring offers multiple sites for chemical modification.

Known transformations include oxidation of the bicyclic system, reduction of the ketone to an alcohol, and nucleophilic substitution reactions that can lead to the opening of the oxirane ring. nih.gov The electrophilic nature of the carbonyl group also allows for a variety of nucleophilic addition reactions, providing a gateway to more complex molecular architectures.

A significant area of emerging research is the transformation of functionalized derivatives into structurally diverse molecular scaffolds. For example, 1-(phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one serves as a versatile building block that can be converted into a range of polyfunctionalized heterocycles and acyclic compounds in a highly stereoselective manner. smolecule.com The rigidity of the starting bicyclic lactone directs the stereochemistry of these transformations, allowing for the formation of new stereogenic centers with high control. smolecule.com

Future research is expected to uncover novel transition-metal-catalyzed ring-opening and rearrangement reactions, as well as domino reaction sequences that can rapidly build molecular complexity from this chiral scaffold. The exploration of photochemical and electrochemical methods may also reveal new and unique transformation pathways.

Expansion of Applications in Chemical Biology and Catalysis

The unique three-dimensional structure and stereochemical purity of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one make it a compound of interest for applications in chemical biology and catalysis.

In medicinal chemistry, this bicyclic lactone is a valuable chiral building block for the asymmetric synthesis of complex, biologically active molecules. smolecule.com Its rigid structure can be used to constrain the conformation of peptidic or non-peptidic molecules, which can be advantageous for optimizing binding to biological targets. It has been investigated as an intermediate in the synthesis of potential endocrine therapy drugs for hormone-dependent tumors and in neuroscience research for the evaluation of antipsychotic drugs. nih.gov Furthermore, derivatives of this scaffold have been explored as triple neurotransmitter reuptake inhibitors.

In the field of catalysis, there is potential for (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one and its derivatives to serve as chiral ligands for metal catalysts. The stereodefined backbone could influence the selectivity and activity of the catalyst in a variety of organic transformations. This application is still in the early stages of exploration but holds promise for the development of new and efficient catalytic processes.

Future research will likely focus on the synthesis of libraries of derivatives for screening against a wide range of biological targets. The incorporation of this scaffold into known pharmacophores is another promising avenue for drug discovery. In catalysis, the systematic design and synthesis of ligands based on this bicyclic core and their evaluation in asymmetric catalysis will be a key area of investigation.

Advanced Computational Methodologies for Predictive Design

The use of advanced computational methodologies is poised to accelerate the discovery of new derivatives of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one with desired properties. In silico methods can be employed to predict the reactivity, stereoselectivity, and biological activity of novel compounds based on this scaffold.

Computational studies have been used to investigate the structural and electronic properties of related compounds, such as (1S,5R)-1-(3,4-Dichlorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one, providing insights into their conformation and intermolecular interactions. Such studies can aid in the rational design of new derivatives with improved characteristics.

Molecular docking simulations can be used to predict the binding of these compounds to specific biological targets, such as enzymes and receptors. xisdxjxsu.asia This can help to prioritize the synthesis of compounds with the highest potential for biological activity, saving time and resources. xisdxjxsu.asia Furthermore, quantum mechanical calculations can be used to model reaction pathways and transition states, providing a deeper understanding of the reactivity of this bicyclic system and guiding the development of new synthetic methods.

The future in this area will likely see the integration of machine learning and artificial intelligence with these computational methods. This will enable the high-throughput virtual screening of vast chemical spaces of potential derivatives and the de novo design of novel compounds with optimized properties for specific applications in medicine and materials science.

Integration with High-Throughput Screening and Automated Synthesis Platforms

The integration of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one and its derivatives with high-throughput screening (HTS) and automated synthesis platforms represents a significant frontier for accelerating research and development.

HTS allows for the rapid screening of large libraries of compounds against biological targets to identify "hits" with desired activities. nih.gov The development of synthetic routes amenable to automation will facilitate the creation of diverse libraries of compounds based on the 3-oxabicyclo[3.1.0]hexan-2-one scaffold for HTS campaigns.

Automated synthesis platforms, which combine robotics with computer control, can streamline the production of these compound libraries. researchgate.netgithub.io Recent advancements in automated synthesis have enabled the rapid and efficient production of complex molecules, including bicyclic lactones. nih.govnih.gov These platforms can also incorporate real-time reaction monitoring and optimization, further enhancing the efficiency of the synthetic process. researchgate.net

The future will likely involve the development of fully integrated platforms that combine automated synthesis, purification, and HTS. This will enable a closed-loop discovery process where new derivatives are designed, synthesized, and tested in a rapid and iterative fashion. Such platforms will be invaluable for exploring the chemical space around the (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one scaffold and unlocking its full potential in various scientific disciplines.

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3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)-
Reactant of Route 2
Reactant of Route 2
3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)-

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